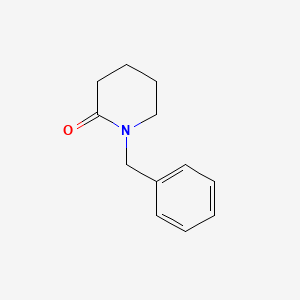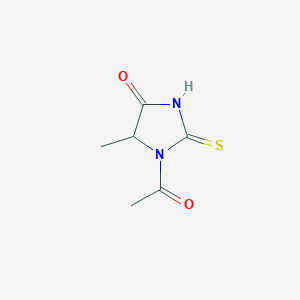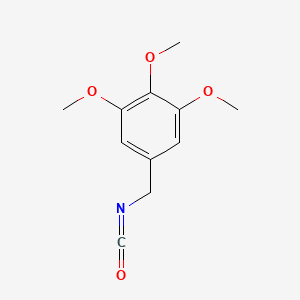
Ethyl 3-methyl-4-oxopent-2-enoate
Descripción general
Descripción
Ethyl 3-methyl-4-oxopent-2-enoate, also known as ethyl acetylacetate, is a colorless liquid with a fruity odor . It is an organic compound commonly used in the synthesis of various chemicals and pharmaceuticals.
Synthesis Analysis
Ethyl 3-methyl-4-oxopent-2-enoate can be synthesized via base-induced β-elimination reaction . It can also be employed as an anulating agent in Robinson annulation of cyclic β-diketones and cycloalkanones .Molecular Structure Analysis
The molecular formula of Ethyl 3-methyl-4-oxopent-2-enoate is C8H12O3 . The average mass is 142.152 Da and the monoisotopic mass is 142.062988 Da .Chemical Reactions Analysis
Ethyl 3-methyl-4-oxopent-2-enoate can be used in various chemical reactions. For instance, it can be used as a reagent in the synthesis of 2- ( (3- (ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo .Physical And Chemical Properties Analysis
Ethyl 3-methyl-4-oxopent-2-enoate is a colorless liquid . It has a density of 1.027 g/cm3 . The boiling point is 220.4 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Enzymatic Synthesis in Organic Chemistry :
- Subheading : Chemoenzymatic Synthesis of γ-Butyrolactones
- Content : A study by Korpak and Pietruszka (2011) described the synthesis of enantio- and diastereomerically pure γ-butyrolactones using a one-pot, two-enzyme cascade process. Ethyl 3-methyl-4-oxopent-2-enoate was selectively reduced in two stages, involving an old yellow enzyme (OYE1) and an alcohol dehydrogenase, demonstrating the compound's utility in enzymatic synthesis processes in organic chemistry (Korpak & Pietruszka, 2011).
Crystal Packing and Interactions :
- Subheading : Understanding Crystal Packing Through Ethyl 3-methyl-4-oxopent-2-enoate
- Content : Zhang, Wu, and Zhang (2011) explored the crystal packing of ethyl 3-methyl-4-oxopent-2-enoate, highlighting interactions like N⋯π and O⋯π, rather than direct hydrogen bonding. This research contributes to a deeper understanding of molecular interactions in crystallography (Zhang, Wu, & Zhang, 2011).
Synthesis of Pyrethroid Components :
- Subheading : Photochemical Synthesis in Pesticide Chemistry
- Content : Armesto, Gallego, and Horspool (1990) discussed the syntheses and photochemical reactions of oxime acetates of ethyl 3-methyl-4-oxopent-2-enoate. This study is significant in the context of developing potential components for pyrethroid, a class of synthetic chemical insecticides (Armesto, Gallego, & Horspool, 1990).
Nazarov's Reagent in Organic Synthesis :
- Subheading : Development of Bench-Stable Synthons
- Content : Benetti et al. (2008) presented the transformation of ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate, a derivative of ethyl 3-methyl-4-oxopent-2-enoate, into a bench-stable synthon. This research is pivotal for generating Nazarov's reagent, a crucial element in annulation reactions in organic synthesis (Benetti et al., 2008).
Rhodium(II) Acetate-catalyzed Reactions :
- Subheading : Catalysis in Organic Compound Formation
- Content : Taylor and Davies (1983) explored the Rhodium(II) acetate-catalyzed decomposition of ethyl 2-diazo-3-oxopent-4-enoates. This study provided insights into the formation of 4-aryl-2-hydroxy-naphthoates and β,γ-unsaturated esters, showcasing the compound's role in catalyzed reactions (Taylor & Davies, 1983).
Propiedades
IUPAC Name |
ethyl (E)-3-methyl-4-oxopent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-11-8(10)5-6(2)7(3)9/h5H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZTVSCDAXYPTP-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-4-oxopent-2-enoate | |
CAS RN |
13979-23-2 | |
| Record name | NSC157344 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)






![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)
